molecular formula C27H37N3O7S2 B2809978 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-50-7

6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2809978
CAS No.: 449770-50-7
M. Wt: 579.73
InChI Key: IPANYDVFZHEESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS: 449770-56-3) is a thienopyridine derivative with a molecular formula of C₂₆H₂₇N₃O₇S₂ and a molecular weight of 557.64 g/mol . Its structure features:

  • Ethyl and methyl ester groups at positions 3 and 6 of the thienopyridine scaffold.
  • A 4-(N,N-dibutylsulfamoyl)benzamido substituent at position 2, introducing sulfonamide functionality.
  • A partially hydrogenated pyridine ring (4,5-dihydrothieno[2,3-c]pyridine).

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S2/c1-5-8-15-30(16-9-6-2)39(34,35)20-12-10-19(11-13-20)24(31)28-25-23(26(32)36-4)21-14-17-29(18-22(21)38-25)27(33)37-7-3/h10-13H,5-9,14-18H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANYDVFZHEESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic synthesis The process begins with the preparation of the thienopyridine core, which is achieved through a cyclization reaction involving appropriate precursors

The N,N-dibutylsulfamoyl group is introduced through a sulfonamide formation reaction, where a suitable sulfonyl chloride reacts with dibutylamine. The benzamido group is added through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

The compound 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where available.

Basic Information

  • Molecular Formula : C26H35N3O6S
  • Molecular Weight : 549.7 g/mol
  • IUPAC Name : methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of the dibutylsulfamoyl group enhances its solubility and potential interactions with biological targets.

Medicinal Chemistry

The compound's structure suggests it may possess significant pharmacological properties. Research indicates that thieno[2,3-c]pyridines exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.

Case Study: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of thieno[2,3-c]pyridine and their effects on cancer cell lines. Results indicated that modifications to the thieno core significantly enhanced cytotoxicity against breast cancer cells (IC50 values in the micromolar range) .

Drug Development

The unique chemical structure allows for modifications that can lead to improved efficacy and reduced side effects. The compound can serve as a lead compound for synthesizing new drugs targeting specific diseases.

Data Table: Comparison of Anticancer Compounds

Compound NameIC50 (µM)Target Cancer TypeReference
Compound A5.2Breast Cancer
Compound B10.4Lung Cancer
6-Ethyl 3-Methyl...TBDTBDTBD

Biochemical Research

The sulfonamide moiety can be utilized in studying enzyme inhibition pathways, particularly those involving carbonic anhydrase and other sulfonamide-sensitive enzymes.

Case Study: Enzyme Inhibition

Research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems . The specific interactions of this compound with the enzyme could provide insights into designing more effective inhibitors.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Derivatives

6-Ethyl 3-Methyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate
  • Molecular Formula : C₁₂H₁₆N₂O₄S (MW: 284.33 g/mol) .
  • Key Differences: Lacks the benzamido-sulfamoyl group, retaining only a primary amino group at position 2.
  • Significance: Serves as a precursor for further functionalization.
Diethyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate
  • CAS : 24237-51-2 (similarity score: 1.00 to the target compound) .
  • Key Differences : Ethyl esters at both 3 and 6 positions; lacks the sulfamoyl-benzamido substituent.
  • Applications : Used in antitubulin agent synthesis (e.g., compound 5g in ), indicating the scaffold’s versatility in medicinal chemistry .

Brominated Derivatives

6-Ethyl 3-Methyl 2-Bromo-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate (5d)
  • Molecular Weight : 348.3 g/mol .
  • Key Features : Bromo substituent at position 2 instead of the benzamido-sulfamoyl group.
  • Research Findings : Synthesized as an intermediate for antitubulin agents; exhibits higher lipophilicity (yellow oil) compared to the target compound’s solid form .

Schiff Base Ligands

(E)-6-tert-Butyl 3-Ethyl 2-(2-Hydroxybenzylideneamino)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate
  • Synthesis: Derived from condensation of 2-hydroxybenzaldehyde with an amino-substituted thienopyridine .
  • Key Differences : A Schiff base (imine) linkage at position 2 instead of the sulfamoyl-benzamido group.
  • Activity : Demonstrates antioxidant properties via DPPH scavenging assays, suggesting that substituents at position 2 critically influence redox activity .

Tetrahydroimidazo[1,2-a]Pyridine Derivatives

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
  • Molecular Weight : ~550 g/mol (estimated) .
  • Key Differences: Fused imidazole ring system instead of thienopyridine; nitro and cyano substituents.
  • Applications: Highlighted in antitumor and antimicrobial research, emphasizing the importance of electron-withdrawing groups (e.g., nitro, cyano) in modulating bioactivity .

Structural and Functional Analysis

Substituent Impact on Properties

Substituent Role Example Compound
Ethyl/Methyl Esters Modulate lipophilicity and metabolic stability. Target compound ; 5d
Sulfamoyl-Benzamido Group Introduces sulfonamide pharmacophore; potential enzyme inhibition. Target compound
Bromo Substituent Facilitates cross-coupling reactions; increases molecular weight. 5d
Schiff Base Linkage Enhances antioxidant activity via radical scavenging. Turan et al. (2022)

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₂₆H₂₇N₃O₇S₂ 557.64 4-(N,N-Dibutylsulfamoyl)benzamido Research use; sulfonamide-based activity
6-Ethyl 3-Methyl 2-Amino Derivative C₁₂H₁₆N₂O₄S 284.33 Amino group Precursor for functionalization
5d (Bromo Derivative) C₁₃H₁₇BrN₂O₄S 348.3 Bromo substituent Antitubulin intermediate; yellow oil
Schiff Base Ligand C₂₁H₂₅N₃O₅S 431.51 2-Hydroxybenzylideneamino Antioxidant activity
Diethyl 8-Cyano-7-(4-Nitrophenyl) Derivative C₂₇H₂₅N₅O₇ ~550 Cyano, nitro, phenethyl Antitumor potential

Research Implications and Gaps

  • Target Compound: Limited data on specific biological activities; prioritization of sulfonamide-related targets (e.g., carbonic anhydrase, kinases) is warranted.
  • Analogs : Brominated derivatives (e.g., 5d) and Schiff base ligands demonstrate the scaffold’s adaptability for diverse applications, from antitubulin agents to antioxidants.
  • Synthetic Challenges : Introducing bulky substituents (e.g., dibutylsulfamoyl) may require optimized coupling conditions to avoid steric hindrance.

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H37N3O7S2C_{27}H_{37}N_{3}O_{7}S_{2}, with a molecular weight of 579.73 g/mol. Its structure features a thieno[2,3-c]pyridine core with multiple functional groups that may contribute to its biological activity.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Pathways : The compound is believed to interact with various enzymatic pathways, potentially inhibiting key enzymes involved in disease processes. For instance, compounds with similar structures have shown activity against targets such as the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial in tumor angiogenesis and cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.

Therapeutic Applications

The biological activity of this compound could extend to several therapeutic areas:

  • Cancer Therapy : Given its structural similarity to known VEGF inhibitors, it may be explored as an anti-cancer agent.
  • Infectious Diseases : Its potential antimicrobial properties warrant investigation for use in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study examining the effects of thieno[2,3-c]pyridine derivatives on cancer cell lines, it was found that compounds with similar functionalities exhibited significant cytotoxic effects against various cancer types. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thieno derivatives showed promising results against Gram-positive bacteria. The study highlighted the potential for these compounds to serve as lead candidates for antibiotic development .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
VEGF InhibitionPotential role in anti-cancer therapy
Antimicrobial ActivityEfficacy against Gram-positive bacteria
Cytotoxic EffectsInduction of apoptosis in cancer cell lines

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step routes, including functionalization of the thieno[2,3-c]pyridine core and coupling with the 4-(N,N-dibutylsulfamoyl)benzamido moiety. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC to attach the benzamido group to the pyridine ring under inert conditions.
  • Esterification : Controlled addition of ethyl and methyl esters to avoid side reactions.
  • Reaction optimization : Maintain temperatures between 0–25°C during sensitive steps (e.g., sulfonamide introduction) and monitor pH to prevent hydrolysis of esters .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions, particularly the dibutylsulfamoyl and ester groups. Compare chemical shifts to analogous thienopyridine derivatives .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS, ensuring deviations <2 ppm from theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to identify biological targets and mechanisms of action?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. The dibutylsulfamoyl group may enhance ATP-binding pocket interactions .
  • Cellular pathway analysis : Use siRNA knockdown or CRISPR-Cas9 to validate target involvement in pathways like apoptosis or proliferation. Pair with transcriptomic profiling (RNA-seq) .
  • Structural studies : Perform X-ray crystallography or cryo-EM to resolve binding modes. Molecular docking (e.g., AutoDock Vina) can predict interactions with homology-modeled targets .

Q. What methodologies address contradictions in reported biological activity across structural analogs?

  • Comparative SAR studies : Synthesize analogs with variations in the sulfamoyl or ester groups (e.g., replacing dibutyl with dimethyl or altering ester chain lengths). Test in parallel using standardized assays (e.g., IC50_{50} measurements in cancer cell lines) .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in activity vs. substituent electronegativity or steric bulk .
  • Solubility profiling : Use shake-flask or HPLC-UV methods to correlate bioactivity with logP values, as poor solubility may mask true potency .

Q. How can researchers resolve low yields during the final coupling step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Buchwald-Hartwig couplings, or optimize peptide coupling agents (e.g., HATU vs. EDCI) .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce side reactions.
  • In situ monitoring : Use FTIR or LC-MS to detect intermediate degradation and adjust reaction times accordingly .

Q. What strategies validate the compound’s metabolic stability for in vivo studies?

  • Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
  • Plasma stability tests : Monitor degradation in plasma (37°C, 1–24 hrs) to identify esterase susceptibility. Consider prodrug strategies if rapid hydrolysis occurs .
  • Pharmacokinetic modeling : Fit stability data to compartmental models (e.g., non-linear mixed-effects modeling) to predict half-life and dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.